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Cat. No.: B596888 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed overview of the spectroscopic properties of 8-Bromo-
5-methoxyquinolin-4-ol. Due to the limited availability of direct experimental data for this

specific compound in publicly accessible databases, this document presents a comprehensive

analysis based on available data for the closely related analogue, 8-Bromo-5-

methoxyquinoline. This guide includes detailed tables of nuclear magnetic resonance (NMR)

data for this analogue, along with predicted infrared (IR) spectroscopy and mass spectrometry

(MS) characteristics for the target compound, 8-Bromo-5-methoxyquinolin-4-ol. Furthermore,

standardized experimental protocols for spectroscopic analysis of quinoline derivatives are

provided, alongside a logical workflow diagram to guide researchers in their analytical

endeavors.

Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials

science, exhibiting a wide array of biological activities. The targeted compound, 8-Bromo-5-
methoxyquinolin-4-ol, possesses a unique substitution pattern that is of significant interest for

further functionalization and biological evaluation. A thorough spectroscopic characterization is

essential for unambiguous structure confirmation, purity assessment, and as a basis for further

research and development. This guide aims to provide the most relevant and detailed

spectroscopic information currently available to aid researchers in this field.
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Spectroscopic Data
Direct experimental spectroscopic data for 8-Bromo-5-methoxyquinolin-4-ol are not readily

available in the surveyed literature and databases. The following sections provide experimental

NMR data for the closely related analogue, 8-Bromo-5-methoxyquinoline, and predictive data

for the IR and MS analysis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables summarize the ¹H and ¹³C NMR data for 8-Bromo-5-methoxyquinoline,

which serves as a crucial reference for the quinoline core of the target molecule.[1]

Table 1: ¹H NMR Spectroscopic Data of 8-Bromo-5-methoxyquinoline[1]

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

9.05 dd 4.3, 1.7 H-2

8.60 dd 8.4, 1.7 H-4

7.93 d 8.3 H-6 or H-7

7.45 dd 8.4, 4.3 H-3

6.75 d 8.3 H-6 or H-7

4.00 s - -OCH₃

Solvent: Chloroform-d, Instrument Frequency: 400 MHz.

Table 2: ¹³C NMR Spectroscopic Data of 8-Bromo-5-methoxyquinoline[1]
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Chemical Shift (δ) ppm Assignment

155.15 C-5

151.60 C-2

145.64 C-8a

132.72 C-4

131.61 C-7

122.32 C-3

121.11 C-4a

114.92 C-6

105.20 C-8

56.10 -OCH₃

Solvent: Chloroform-d, Instrument Frequency: 101 MHz.

For the target compound, 8-Bromo-5-methoxyquinolin-4-ol, the presence of the hydroxyl

group at the C-4 position would significantly alter the chemical shifts of the neighboring protons

and carbons. Specifically, the signal for H-4 would be absent, and the signals for H-2 and H-3

would likely experience a shift. The C-4 signal in the ¹³C NMR would be shifted downfield due

to the deshielding effect of the hydroxyl group.

Infrared (IR) Spectroscopy
The following table outlines the predicted characteristic IR absorption bands for 8-Bromo-5-
methoxyquinolin-4-ol based on typical frequencies for quinoline and hydroxyl functional

groups.

Table 3: Predicted FT-IR Absorption Bands for 8-Bromo-5-methoxyquinolin-4-ol
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Wavenumber (cm⁻¹) Intensity Vibration

3400 - 3200 Strong, Broad O-H stretch (hydroxyl group)

3100 - 3000 Medium Aromatic C-H stretch

1620 - 1580 Medium to Strong C=C and C=N ring stretching

1500 - 1400 Medium Aromatic ring stretching

1275 - 1200 Strong Aryl C-O stretch (methoxy)

1050 - 1000 Medium C-Br stretch

Mass Spectrometry (MS)
The mass spectrum of 8-Bromo-5-methoxyquinolin-4-ol is expected to show a characteristic

isotopic pattern for the molecular ion due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in

approximately a 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data for 8-Bromo-5-methoxyquinolin-4-ol

m/z Value Interpretation

[M]⁺ and [M+2]⁺

Molecular ion peaks exhibiting a characteristic

1:1 isotopic pattern for a monobrominated

compound.

[M-CH₃]⁺
Loss of a methyl radical from the methoxy

group.

[M-CO]⁺
Loss of carbon monoxide, a common

fragmentation for phenolic compounds.

[M-Br]⁺ Loss of the bromine atom.

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of quinoline derivatives,

which can be adapted for 8-Bromo-5-methoxyquinolin-4-ol.
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NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6

mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g.,

400 MHz or higher).

Data Acquisition: For ¹H NMR, a sufficient number of scans should be acquired to obtain a

good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to

the lower natural abundance of the ¹³C isotope.

Data Processing: Process the acquired free induction decay (FID) using appropriate

software. This includes Fourier transformation, phase correction, and baseline correction.

Chemical shifts should be referenced to the residual solvent peak or an internal standard

(e.g., tetramethylsilane, TMS).

FT-IR Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total

Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with

dry KBr powder and press into a transparent disk. For ATR, place a small amount of the solid

sample directly on the ATR crystal.

Instrumentation: Record the spectrum using an FT-IR spectrometer.

Data Acquisition: Collect a background spectrum of the empty sample holder (or clean ATR

crystal). Then, collect the sample spectrum over a typical range (e.g., 4000-400 cm⁻¹).

Data Processing: The final spectrum is typically presented in terms of transmittance or

absorbance versus wavenumber.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).
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Instrumentation: Introduce the sample into the mass spectrometer via a suitable ionization

method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization

(APCI) for high-resolution mass spectrometry (HRMS), or Electron Ionization (EI) for GC-MS.

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range. For HRMS, the

instrument should be calibrated to ensure high mass accuracy.

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. For HRMS

data, determine the elemental composition by comparing the measured accurate mass to the

theoretical mass.

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a

synthesized organic compound like 8-Bromo-5-methoxyquinolin-4-ol.
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General workflow for synthesis and spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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